REACTION_CXSMILES
|
B.CSC.C(O[C:13]1[CH:30]=[CH:29][C:16]2[CH:17]=[C:18](C3C=CC(OC)=CC=3)[CH2:19][O:20][C:15]=2[CH:14]=1)C1C=CC=CC=1.C1C[O:34]CC1>>[O:20]1[C:15]2[C:16](=[CH:29][CH:30]=[CH:13][CH:14]=2)[CH:17]([OH:34])[CH2:18][CH2:19]1 |f:0.1|
|
Name
|
|
Quantity
|
1.14 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
compound 1
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC2=C(C=C(CO2)C2=CC=C(C=C2)OC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
continually stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with H2O (7 mL)
|
Type
|
ADDITION
|
Details
|
followed by addition of 10% NaOH (2 mL) and 37% H2O2 (0.36 mL)
|
Type
|
STIRRING
|
Details
|
After stirring for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with CH2Cl2 (30 mL×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
followed by purification via silica gel column chromatography (ethyl acetate/n-hexane=1:4)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(C2=CC=CC=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
B.CSC.C(O[C:13]1[CH:30]=[CH:29][C:16]2[CH:17]=[C:18](C3C=CC(OC)=CC=3)[CH2:19][O:20][C:15]=2[CH:14]=1)C1C=CC=CC=1.C1C[O:34]CC1>>[O:20]1[C:15]2[C:16](=[CH:29][CH:30]=[CH:13][CH:14]=2)[CH:17]([OH:34])[CH2:18][CH2:19]1 |f:0.1|
|
Name
|
|
Quantity
|
1.14 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
compound 1
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC2=C(C=C(CO2)C2=CC=C(C=C2)OC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
continually stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with H2O (7 mL)
|
Type
|
ADDITION
|
Details
|
followed by addition of 10% NaOH (2 mL) and 37% H2O2 (0.36 mL)
|
Type
|
STIRRING
|
Details
|
After stirring for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with CH2Cl2 (30 mL×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
followed by purification via silica gel column chromatography (ethyl acetate/n-hexane=1:4)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(C2=CC=CC=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |